Cas no 1240570-70-0 (1,6-Diethyl-1H-indole-2-carboxylic acid)

1,6-Diethyl-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,6-Diethyl-1H-indole-2-carboxylic acid
- CCN1C(=CC2=CC=C(CC)C=C12)C(O)=O
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- MDL: MFCD16810543
- Inchi: 1S/C13H15NO2/c1-3-9-5-6-10-8-12(13(15)16)14(4-2)11(10)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
- InChI Key: FKUTVAZESJQZPY-UHFFFAOYSA-N
- SMILES: OC(C1=CC2C=CC(CC)=CC=2N1CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 267
- Topological Polar Surface Area: 42.2
1,6-Diethyl-1H-indole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB421370-1 g |
1,6-Diethyl-1H-indole-2-carboxylic acid |
1240570-70-0 | 1g |
€616.10 | 2023-06-16 | ||
abcr | AB421370-1g |
1,6-Diethyl-1H-indole-2-carboxylic acid; . |
1240570-70-0 | 1g |
€616.10 | 2024-08-03 | ||
Chemenu | CM245065-1g |
1,6-Diethyl-1H-indole-2-carboxylic acid |
1240570-70-0 | 95%+ | 1g |
$459 | 2023-02-03 | |
A2B Chem LLC | AJ25071-1g |
1,6-diethyl-1H-indole-2-carboxylic acid |
1240570-70-0 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
A2B Chem LLC | AJ25071-2g |
1,6-diethyl-1H-indole-2-carboxylic acid |
1240570-70-0 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
abcr | AB421370-5 g |
1,6-Diethyl-1H-indole-2-carboxylic acid |
1240570-70-0 | 5g |
€1106.00 | 2023-06-16 | ||
A2B Chem LLC | AJ25071-10g |
1,6-diethyl-1H-indole-2-carboxylic acid |
1240570-70-0 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
A2B Chem LLC | AJ25071-100g |
1,6-diethyl-1H-indole-2-carboxylic acid |
1240570-70-0 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193813-1g |
1,6-Diethyl-1h-indole-2-carboxylic acid |
1240570-70-0 | 98% | 1g |
¥3879.00 | 2024-08-09 | |
A2B Chem LLC | AJ25071-5g |
1,6-diethyl-1H-indole-2-carboxylic acid |
1240570-70-0 | 95+% | 5g |
$1843.00 | 2024-04-20 |
1,6-Diethyl-1H-indole-2-carboxylic acid Related Literature
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Tao Jin,Hongdong Yuan,Shikuan Su,Chunju Li,Jian Li,Jianhui Fang Chem. Commun., 2018,54, 14128-14131
Additional information on 1,6-Diethyl-1H-indole-2-carboxylic acid
Comprehensive Overview of 1,6-Diethyl-1H-indole-2-carboxylic acid (CAS No. 1240570-70-0)
1,6-Diethyl-1H-indole-2-carboxylic acid (CAS No. 1240570-70-0) is a specialized organic compound belonging to the indole carboxylic acid family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications. The presence of diethyl substituents at the 1 and 6 positions of the indole ring enhances its lipophilicity, making it a promising candidate for drug discovery and material science.
In recent years, the demand for indole derivatives has surged, driven by their versatility in synthesizing bioactive molecules. Researchers are particularly interested in 1,6-Diethyl-1H-indole-2-carboxylic acid for its role in developing novel small-molecule inhibitors and enzyme modulators. Its carboxylic acid functionality allows for further derivatization, enabling the creation of targeted compounds for therapeutic applications.
The synthesis of 1,6-Diethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions, including alkylation and cyclization processes. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been explored to improve yield and purity. These innovations align with the growing trend of green chemistry, where researchers prioritize sustainable and efficient synthetic routes.
From a commercial perspective, 1240570-70-0 is often sought after by pharmaceutical companies and academic institutions. Its applications extend to medicinal chemistry, where it serves as a building block for drug candidates targeting inflammation, cancer, and neurological disorders. The compound's molecular weight and solubility profile make it suitable for formulation studies, a critical aspect of modern drug development.
One of the most frequently asked questions about 1,6-Diethyl-1H-indole-2-carboxylic acid revolves around its stability and storage conditions. Proper handling under inert atmospheres and low temperatures is recommended to maintain its integrity. Additionally, its spectroscopic data (e.g., NMR, IR, and MS) are well-documented, facilitating its identification and quality control in laboratory settings.
The rise of AI-driven drug discovery has further amplified interest in compounds like 1,6-Diethyl-1H-indole-2-carboxylic acid. Machine learning models are increasingly used to predict its bioactivity and ADME properties, accelerating the identification of potential therapeutics. This intersection of computational chemistry and experimental validation highlights the compound's relevance in cutting-edge research.
In conclusion, 1,6-Diethyl-1H-indole-2-carboxylic acid (CAS No. 1240570-70-0) represents a valuable asset in synthetic and medicinal chemistry. Its structural features, coupled with its broad applicability, position it as a key player in the development of next-generation pharmaceuticals. As research continues to evolve, this compound is poised to contribute significantly to advancements in precision medicine and targeted therapy.
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